Molecular Weight and Heavy Atom Count Differentiation vs. Furan-2-yl Analog
The target compound exhibits a molecular weight of 395.7 g/mol (C₁₆H₁₂BrClN₂OS) compared with 351.22 g/mol (C₁₄H₁₁BrN₂O₂S) for the closest commercially available analog, 4-(furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide (CAS 646062-66-0) . This 44.48 g/mol increase (12.7% higher MW) is accompanied by a heavy atom count increase from 20 to 22 and the addition of one chlorine atom, which alters calculated logP, polar surface area, and hydrogen-bond acceptor count .
| Evidence Dimension | Molecular Weight and Heavy Atom Count |
|---|---|
| Target Compound Data | 395.7 g/mol; 22 heavy atoms; C₁₆H₁₂BrClN₂OS; Exact Mass 393.95422 g/mol |
| Comparator Or Baseline | 4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide (CAS 646062-66-0): 351.22 g/mol; 20 heavy atoms; C₁₄H₁₁BrN₂O₂S |
| Quantified Difference | ΔMW = 44.48 g/mol (12.7% increase); ΔHeavy Atoms = +2; Addition of Cl substituent |
| Conditions | Calculated from vendor-reported molecular formulas and exact mass data |
Why This Matters
The higher molecular weight and chlorine substitution impact membrane permeability and metabolic stability predictions, making this compound a distinct chemical entity for SAR exploration rather than a substitute for its furan analog.
